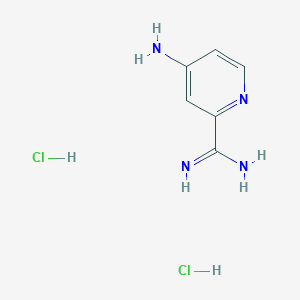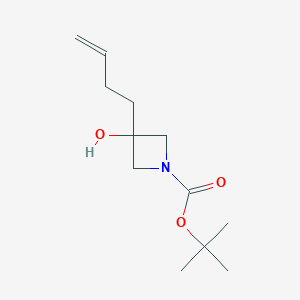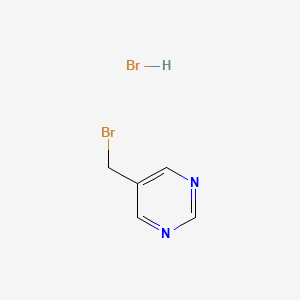
Bromhydrate de 5-(bromométhyl)pyrimidine
Vue d'ensemble
Description
5-(Bromomethyl)pyrimidine hydrobromide is an organic compound with the molecular formula C5H6Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromomethyl group attached to the pyrimidine ring, which significantly influences its chemical reactivity and applications.
Applications De Recherche Scientifique
5-(Bromomethyl)pyrimidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer agents. Its derivatives are explored for their potential therapeutic properties.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with compound 5 show an increased activity against cancer and other diseases related to the dysregulation of cmet kinases .
Mode of Action
It is known that the compound is used as a key intermediate in the synthesis of other compounds . It is likely that 5-(Bromomethyl)pyrimidine hydrobromide interacts with its targets through a substitution reaction .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of pyrazolopyrimidine derivatives . These derivatives have been reported to show increased activity against diseases related to the dysregulation of cMet kinases .
Pharmacokinetics
It is known that the compound is used as a key intermediate in the synthesis of other compounds , which suggests that its bioavailability may be influenced by the properties of these compounds.
Action Environment
It is known that the compound is used as a key intermediate in the synthesis of other compounds , which suggests that its action may be influenced by the conditions under which these compounds are synthesized.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)pyrimidine hydrobromide typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps in scaling up the synthesis. The reaction mixture is typically purified through crystallization or distillation to obtain the hydrobromide salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)pyrimidine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrimidine oxides. Reduction reactions can also be performed to modify the pyrimidine ring or the bromomethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex pyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and various pyrimidine derivatives with functional groups introduced through coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 4-Amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide
Comparison
Compared to these similar compounds, 5-(Bromomethyl)pyrimidine hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals where specific functional group placement is crucial.
Propriétés
IUPAC Name |
5-(bromomethyl)pyrimidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWNFVXTQYUWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126230-76-0 | |
| Record name | Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126230-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(bromomethyl)pyrimidine hydrobromide in the synthesis of thiamine analogs?
A: 5-(Bromomethyl)pyrimidine hydrobromide serves as a crucial reagent in the synthesis of thiamine analogs, specifically those mimicking "active aldehydes" and "active α-oxo-carboxylic acids" []. The compound reacts with thiazole derivatives to form quaternary thiazolium salts. These salts are structurally similar to the thiazole portion of thiamine and its phosphorylated derivatives, which play vital roles as coenzymes in crucial metabolic pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)
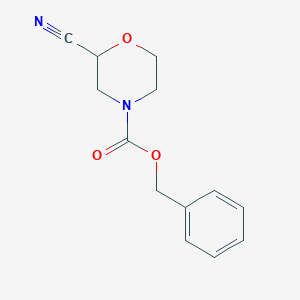
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)
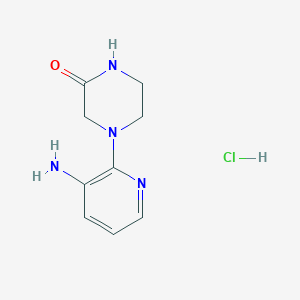
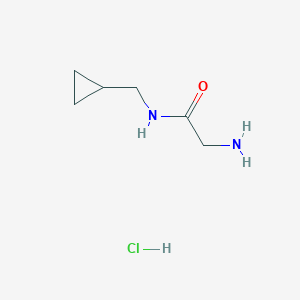
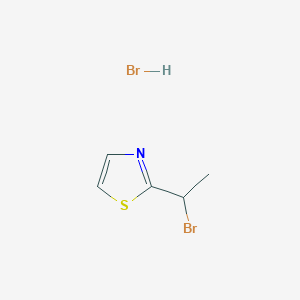

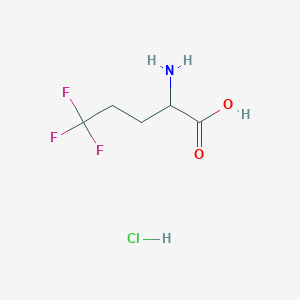
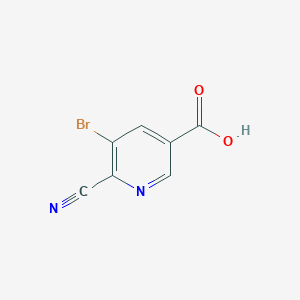
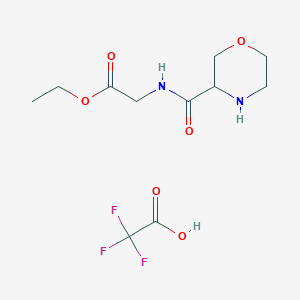
![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)
